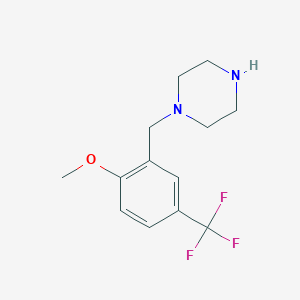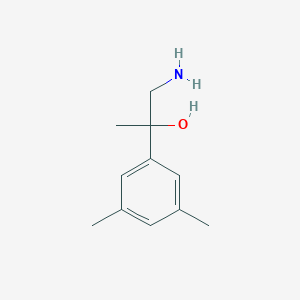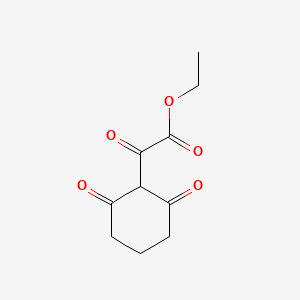
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves several steps. One common method starts with the condensation of 3-aminopiperidine-2,6-dione with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes involved in the biosynthesis of natural products. The compound’s unique structure allows it to bind to these enzymes, altering their activity and leading to the formation of desired products .
Comparison with Similar Compounds
3-Amino-1-cyclopropylpiperidine-2,6-dionehydrochloride can be compared with other similar compounds such as:
3-Aminopiperidine-2,6-dione: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclopropylamine: While this compound contains the cyclopropyl group, it does not have the piperidine ring, limiting its applications compared to this compound.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13ClN2O2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-amino-1-cyclopropylpiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-6-3-4-7(11)10(8(6)12)5-1-2-5;/h5-6H,1-4,9H2;1H |
InChI Key |
XRIJIHKYQNBUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)CCC(C2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)


![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)










